molecular formula C10H16O5 B1245219 Bassianolone

Bassianolone

Cat. No.: B1245219
M. Wt: 216.23 g/mol
InChI Key: ZTRQRDNTNXPRFW-YEPSODPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bassianolone, also known as this compound, is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biocontrol Applications

Bassianolone plays a significant role in biological pest control. The compound is produced by Beauveria bassiana, which is widely used as a biopesticide against various insect pests.

Mechanism of Action:

  • This compound acts as a virulence factor, enhancing the pathogenicity of Beauveria bassiana against target insects. It disrupts the insect's physiological processes, leading to mortality.
  • In vitro studies have shown that this compound significantly affects larvae of pests such as Helicoverpa zea and silkworms, demonstrating its effectiveness as an insecticide .

Case Study:

  • A study conducted by Jirakkakul et al. (2008) highlighted the cytotoxic effects of purified this compound on insect larvae, confirming its potential for use in commercial biological insecticides .

Medicinal Chemistry

In addition to its applications in pest control, this compound has been investigated for its medicinal properties.

Potential Therapeutic Uses:

  • Anti-inflammatory Properties: Research indicates that this compound may inhibit smooth muscle contraction induced by acetylcholine, suggesting its potential use in treating inflammatory conditions .
  • Antimicrobial Activity: this compound has shown moderate activity against various pathogens, indicating its potential as an antimicrobial agent .

Data Table: Medicinal Applications of this compound

Property Effect Reference
Anti-inflammatoryInhibition of smooth muscle contractionJirakkakul et al. (2008)
AntimicrobialModerate activity against pathogensJirakkakul et al. (2008)

Biochemical Research

This compound is also utilized in biochemical research to study cellular mechanisms and interactions.

Research Applications:

  • Cell Signaling Pathways: Studies have explored how this compound interacts with specific molecular targets involved in lipid metabolism and signal transduction .
  • Membrane Dynamics: It has been investigated for its effects on membrane fluidity and function, providing insights into cellular processes .

Case Study:

  • A structural revision study involving this compound revealed its chemical transformations and interactions within biological systems, underscoring its relevance in chemical and biological research .

Properties

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(4S,5S)-4-hydroxy-5-[(5R)-5-hydroxy-2-oxohexyl]oxolan-2-one

InChI

InChI=1S/C10H16O5/c1-6(11)2-3-7(12)4-9-8(13)5-10(14)15-9/h6,8-9,11,13H,2-5H2,1H3/t6-,8+,9+/m1/s1

InChI Key

ZTRQRDNTNXPRFW-YEPSODPASA-N

Isomeric SMILES

C[C@H](CCC(=O)C[C@H]1[C@H](CC(=O)O1)O)O

Canonical SMILES

CC(CCC(=O)CC1C(CC(=O)O1)O)O

Synonyms

assianolone
cephalosporolide C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.